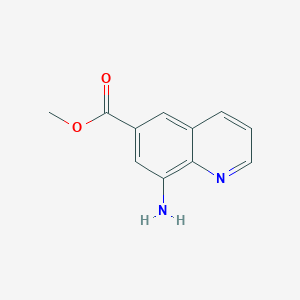![molecular formula C12H15N5OS B1452988 1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1242907-01-2](/img/structure/B1452988.png)
1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
The compound “1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The piperazine ring, a key component of the molecule, typically adopts a chair conformation . The molecule’s electrophilic addition site is 4-N in the piperazine group with a value of 0.020 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperazine derivatives have been studied for their anti-inflammatory and anti-nociceptive activities . They have been found to reduce the number of writhings induced by acetic acid in a dose-dependent manner .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been studied for its potential in cancer treatment , particularly due to its antiproliferative effects. Research indicates that derivatives of this compound exhibit significant antiproliferative activities against human leukemia cell lines, such as HL-60 . These findings suggest that the compound could be a candidate for further development as a chemotherapeutic agent.
Synthesis of Benzimidazole Derivatives
The compound serves as a precursor in the synthesis of benzimidazole derivatives . These derivatives have a wide range of biological activities and are of interest for their potential therapeutic applications, including antibacterial , antiviral , and antitumor properties .
Electro-Optic Material Development
A related compound, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol , has been synthesized and developed into defect-free single crystals. These crystals are analyzed for their suitability in electro-optic device fabrication , indicating the potential of similar compounds in the field of material science .
Nanoparticle Stabilization
In the field of nanotechnology , 1-amino-4-methylpiperazine, a related compound, has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles. This suggests that the compound could have similar applications in the synthesis and stabilization of nanoparticles .
Organic Synthesis Precursor
The compound is used as a building block in organic synthesis . It can be utilized to create various Mannich base organic NLO crystals , which are important for the analysis of electro-optic applications .
Antileukemic Activities
Some derivatives of the compound have shown remarkable antileukemic activities . This is particularly relevant in the search for new treatments for acute myeloid leukemia (AML) , where the induction of apoptosis in leukemic cells is a key therapeutic strategy .
Research Tool in Apoptosis Studies
Due to its antiproliferative properties, the compound can be used as a research tool in studies investigating the mechanisms of apoptosis . This is crucial for understanding cell death pathways and developing drugs that can induce apoptosis in cancer cells .
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such as aurora kinase a and serine/threonine-protein kinase plk1 . These proteins play crucial roles in cell division and growth, making them potential targets for anti-cancer therapies .
Mode of Action
For instance, some compounds inhibit the activity of their target proteins, disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Given the potential targets mentioned above, it is likely that this compound affects pathways related to cell division and growth .
Result of Action
Similar compounds have been found to induce cell death in cancer cells , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
1-[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-15-5-7-16(8-6-15)11-13-14-12(19-11)17-4-2-3-10(17)9-18/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXLXQULPTJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



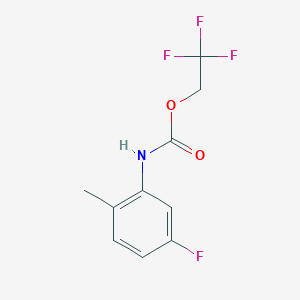
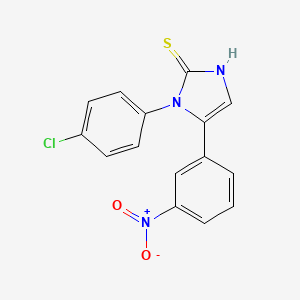
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

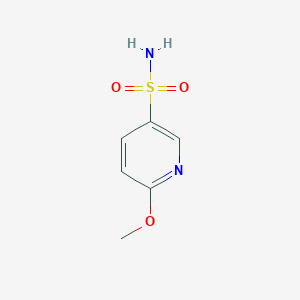
![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)
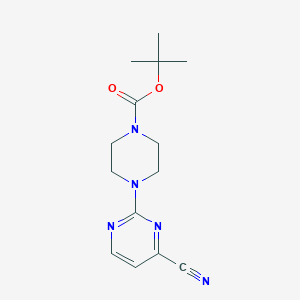


![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
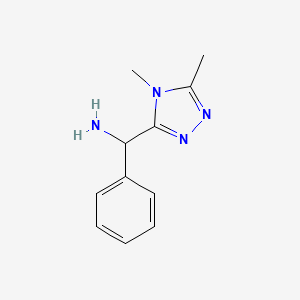
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

